N-(2-Hydroxyethyl)maleamic acid
Overview
Description
Synthesis Analysis
The synthesis of N-(2-Hydroxyethyl)maleamic acid can be related to the synthesis of similar compounds, where maleic anhydride reacts with amino acids or amines. For instance, N-(L-Isopropionyloxy)maleamic acid was synthesized from maleic anhydride and L-α-alanine, with studies focusing on the reaction conditions to optimize yield. Material ration, reaction time, and temperature were critical factors (Huang Meifang, 2003).
Molecular Structure Analysis
The molecular structure of maleamic acid derivatives is characterized using various analytical techniques. N-(Dehydroabietyl)maleamic acid's structure was characterized by IR, 1H and 13C-NMR spectra, and confirmed by X-ray crystal structure analysis, revealing details about the stereochemistry and molecular conformations (R. Xiao, 2011).
Chemical Reactions and Properties
Maleamic acid derivatives undergo various chemical reactions, including hydrolysis. The acid-catalyzed hydrolysis of maleamic acids involves nucleophilic attack and proton transfer steps, with water playing a crucial role in stabilizing intermediates (T. Katagi, 1990).
Physical Properties Analysis
The physical properties of maleamic acid derivatives can be influenced by their molecular structure. For example, the crystal structure analysis of N-(2-Methylphenyl)maleamic acid showed specific hydrogen bonding patterns and the influence of substituents on molecular conformation (B. Gowda et al., 2010).
Scientific Research Applications
Field
This compound is used in the field of biomedical engineering , specifically in the development of drug delivery systems .
Application
“N-(2-Hydroxyethyl)maleamic acid” is used in the synthesis of hyperbranched polymers for drug delivery . These polymers are designed to transport and deliver drugs to specific cells or tissues in the body .
Method
The compound is used to prepare hyperbranched polymers with a range of molar masses and particle sizes. The polymers are synthesized using a method called Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerisation . The polymers can be loaded with various substances, such as dyes, radiolabels, or drugs like gemcitabine .
Results
The non-drug loaded polymers were well-tolerated in cancer cell lines and macrophages, and were rapidly internalised in 2D cell culture and transported efficiently to the centre of dense pancreatic cancer 3D spheroids . The gemcitabine-loaded polymer pro-drug was found to be toxic both to 2D cultures of MIA PaCa-2 cells and also in reducing the volume of MIA PaCa-2 spheroids .
Synthesis of Maleimide Derivatives
Field
“N-(2-Hydroxyethyl)maleamic acid” is used in the field of organic chemistry , specifically in the synthesis of maleimide derivatives .
Application
Maleimide derivatives are important building blocks in chemical synthesis, and some of them demonstrate biological activity . They are susceptible to additions across the double bond, either by Michael additions or via Diels–Alder reactions .
Method
The reaction of maleic anhydride with 2-ferrocene ethylamine proceeded through ring opening to form maleamic acid intermediate and subsequent dehydration to afford the electroactive N-(2-ferrocene-ethyl)maleimide .
Results
The activated double bond in the maleimide moiety enabled the labeling of enzymes, peptides, and proteins .
Nanostructured Hydrophobic Polyampholytes
Field
This compound is used in the field of material science , specifically in the development of nanostructured hydrophobic polyampholytes .
Application
“N-(2-Hydroxyethyl)maleamic acid” is used in the synthesis of hydrophobically modified polyampholytes (HMPA) . These polymers are designed to simulate the behavior of proteins, amphoteric polypeptides, or poly(nucleotides) in solutions .
Method
The compound is used to prepare HMPA with a range of molar masses and particle sizes. The polymers can be loaded with various substances, such as dyes, radiolabels, or drugs .
Results
The self-assembly of HMPA into micelles, reverse micelles, vesicles, lamellar aggregates, dendrimers, fractal structures, clusters, and other highly organized matters . Recent research and applications include HMPA as an enhanced oil recovery (EOR) agent, pour point depressant (PPD), and wax inhibitor .
Synthesis of N-(2-acetoxy-ethyl-)maleimide
Field
“N-(2-Hydroxyethyl)maleamic acid” is used in the field of organic chemistry , specifically in the synthesis of N-(2-acetoxy-ethyl-)maleimide .
Application
N-(2-acetoxy-ethyl-)maleimide is an important building block in chemical synthesis . It is susceptible to additions across the double bond, either by Michael additions or via Diels–Alder reactions .
Method
The reaction of maleic anhydride with 2-ferrocene ethylamine proceeded through ring opening to form maleamic acid intermediate and subsequent dehydration to afford the electroactive N-(2-ferrocene-ethyl)maleimide .
Results
The activated double bond in the maleimide moiety enabled the labeling of enzymes, peptides, and proteins .
Enhanced Oil Recovery (EOR) Agent
Field
This compound is used in the field of petroleum engineering , specifically as an enhanced oil recovery (EOR) agent .
Application
“N-(2-Hydroxyethyl)maleamic acid” is used in the synthesis of hydrophobically modified polyampholytes (HMPA) . These polymers are designed to enhance oil recovery by reducing the interfacial tension between oil and water, improving oil displacement efficiency .
Method
The compound is used to prepare HMPA with a range of molar masses and particle sizes. The polymers can be injected into oil reservoirs to improve oil recovery .
Results
Recent research and applications include HMPA as an enhanced oil recovery (EOR) agent, showing promising results in improving oil recovery .
Cryopreservation of Living Cells
Field
“N-(2-Hydroxyethyl)maleamic acid” is used in the field of biomedical science , specifically in cryopreservation of living cells .
Application
“N-(2-Hydroxyethyl)maleamic acid” is used in the synthesis of hydrophobically modified polyampholytes (HMPA) . These polymers are designed to protect living cells during cryopreservation, a process where cells are preserved by cooling to very low temperatures .
Method
The compound is used to prepare HMPA with a range of molar masses and particle sizes. The polymers can be used to encapsulate living cells, protecting them from damage during the freezing and thawing process .
Results
Biomedical applications of HMPA, including cryopreservation of living cells by hydrophobic polyampholytes in the clinical practice of reproductive medicine, are outlined .
Future Directions
Future research could explore the synthesis of N-(2-Hydroxyethyl)maleamic acid derivatives with various linkers, such as alkane chains, ethers, polyethylene glycols (PEGs), alkyne groups, and ethylene glycol-OH groups . Additionally, the use of maleic anhydride and vegetable oils to create environmentally friendly macromonomers and sustainable polymers has been suggested .
properties
IUPAC Name |
(Z)-4-(2-hydroxyethylamino)-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-4-3-7-5(9)1-2-6(10)11/h1-2,8H,3-4H2,(H,7,9)(H,10,11)/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZDWRATWVGEFU-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)NC(=O)/C=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30418114 | |
Record name | N-(2-HYDROXYETHYL)MALEAMIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30418114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)maleamic acid | |
CAS RN |
15519-86-5 | |
Record name | NSC55952 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55952 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-HYDROXYETHYL)MALEAMIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30418114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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